6-Chloro-D-tryptophan

Übersicht

Beschreibung

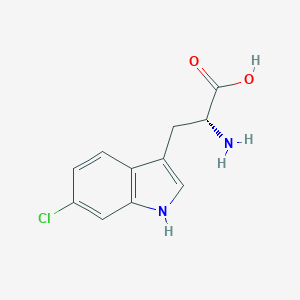

6-Chloro-D-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by the presence of a chlorine atom at the 6th position of the indole ring. This compound is a D-α-amino acid, meaning it has the D- (R-) configuration at the chiral center . The molecular formula of this compound is C11H11ClN2O2, and it has a molecular weight of 238.67 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-D-tryptophan typically involves the chlorination of tryptophan derivatives. One common method is the reaction of tryptophan with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to produce halogenated tryptophan derivatives, including this compound, through fermentation processes . This method is advantageous due to its scalability and environmental friendliness compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-D-tryptophan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it to dechlorinated tryptophan derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Dechlorinated tryptophan derivatives.

Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

6-Chloro-D-tryptophan is primarily utilized in pharmaceutical research for its potential bioactivity and as a precursor for synthesizing various bioactive compounds. Its unique reactivity due to the chlorine substituent allows for modifications that can enhance the pharmacological properties of peptides and other compounds.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that 6-chlorotryptophan can be used to synthesize derivatives with improved biological activity. For example, studies have shown that incorporating halotryptophans into RGD peptides significantly enhances their affinity for integrins, which are crucial in cell adhesion and signaling pathways. This modification can lead to potential applications in targeted drug delivery systems and cancer therapy .

Enzyme Kinetics and Biochemical Applications

The compound serves as a substrate for various enzymes, including peptidases and kinases, facilitating the study of enzyme kinetics. Its use in enzyme assays allows researchers to investigate the mechanisms of action of these enzymes and their potential inhibitors.

Case Study: Enantiomeric Separation

A notable application involves the enantiomeric separation of this compound using high-performance liquid chromatography (HPLC). This method enables the determination of optical purity, which is critical for assessing the quality of synthesized compounds. The use of zwitterionic chiral stationary phases has been reported to successfully separate enantiomers without requiring further derivatization, showcasing its utility in analytical chemistry .

Fluorescence-Based Imaging Techniques

Due to its intrinsic fluorescence properties, this compound is also employed in fluorescence-based imaging studies. This application is particularly relevant in biological research where tracking molecular interactions or cellular processes is essential.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for creating diverse derivatives that can be tested for different biological activities.

Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 6-Chloro-D-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. For example, it may regulate the level of D-amino acid neurotransmitters in the brain, such as D-serine, which is a co-agonist of N-methyl D-aspartate (NMDA) receptors . This modulation can influence synaptic transmission and various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromo-D-tryptophan: Similar to 6-Chloro-D-tryptophan but with a bromine atom instead of chlorine.

6-Fluoro-D-tryptophan: Contains a fluorine atom at the 6th position.

6-Iodo-D-tryptophan: Contains an iodine atom at the 6th position.

Uniqueness

This compound is unique due to its specific halogenation, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity and allows for selective interactions with molecular targets, making it valuable for research and industrial applications .

Biologische Aktivität

6-Chloro-D-tryptophan is a halogenated derivative of the amino acid tryptophan, which has garnered attention due to its unique biological properties and potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a chlorine atom at the sixth position of the indole ring. This modification influences its biochemical interactions and metabolic pathways compared to non-halogenated tryptophan derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₁O₂ |

| Molecular Weight | 233.64 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Indoleamine 2,3-Dioxygenase Inhibition

Research indicates that this compound exhibits inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. IDO catalyzes the conversion of tryptophan to kynurenine, which plays a crucial role in immune regulation. In a study examining its effects on THP-1 cells, this compound demonstrated an IC50 value of 51 µM for L-kynurenine formation inhibition, suggesting its potential as an immunomodulatory agent .

Kynurenine Pathway Modulation

The compound is metabolized through the kynurenine pathway, influencing several downstream metabolites that can affect neuroinflammatory processes. The modulation of this pathway by this compound could have implications for conditions such as depression and neurodegenerative diseases .

Case Study: Effects on T Cell Proliferation

A significant study explored the impact of this compound on T cell proliferation. It was found that when macrophages were activated, they depleted tryptophan levels in the culture medium, leading to reduced T cell proliferation. The addition of this compound partially restored T cell activity, indicating its potential role in modulating immune responses .

| Condition | T Cell Proliferation (%) |

|---|---|

| Control (no treatment) | 100 |

| Macrophage conditioned medium | <1 |

| Macrophage + this compound | ~30 |

Catalytic Promiscuity

Research has shown that enzymes like CaTDC3 exhibit catalytic promiscuity towards halogenated tryptophans, including this compound. This enzyme can decarboxylate various substituted tryptophans efficiently, producing bioactive tryptamines that may have therapeutic potential .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICLVQOYKYBXFN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318983 | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-86-1 | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56632-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorotryptophan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH7RBH9M8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-Chloro-D-tryptophan and its relevance to neurotoxicity?

A1: this compound acts as an inhibitor of quinolinic acid (QUIN) biosynthesis []. QUIN is a neurotoxic metabolite of tryptophan produced by macrophages, particularly in response to stimuli like cytokines or HIV-1 infection []. By inhibiting QUIN production, this compound exhibits neuroprotective effects, as demonstrated by reduced toxicity in human fetal brain tissue exposed to supernatants from HIV-infected macrophages treated with the compound []. This suggests its potential therapeutic relevance in conditions involving QUIN-mediated neurotoxicity, such as AIDS Dementia Complex (ADC).

Q2: Can you describe the synthesis of this compound?

A2: this compound can be synthesized starting from D-tryptophan through a multi-step process. This process involves nitration, hydrogenation, diazotization, and a final reaction with cuprous chloride []. The optical rotation of the synthesized compound was confirmed to match that of an authentic sample, validating the synthesis method [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.